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Introduction
Lcq908, also known as pradigastat, is a potent and selective inhibitor of diacylglycerol

acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1]

Preliminary studies have investigated its efficacy in treating familial chylomicronemia syndrome

(FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. This technical

guide provides an in-depth overview of the preliminary efficacy data for Lcq908, detailed

experimental protocols for key studies, and visualizations of the relevant biological pathways

and experimental workflows.

Core Efficacy Data
The primary efficacy of Lcq908 has been evaluated in a clinical trial involving patients with FCS

(NCT01146522). The quantitative data from this study, along with in vitro inhibition data, are

summarized below.

In Vitro DGAT1 Inhibition
Compound Target IC50

Lcq908 (Pradigastat) DGAT1 0.157 µM

Table 1: In vitro inhibitory activity of Lcq908 against DGAT1.
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Clinical Efficacy in Familial Chylomicronemia Syndrome
(FCS)
An open-label clinical study (NCT01146522) involving six FCS patients evaluated the efficacy

of Lcq908 at different doses over 21-day treatment periods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b610185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group (Dose)

Parameter
Baseline
(Mean ± SEM)

End of
Treatment
(Mean ± SEM)

Percent
Change from
Baseline

Fasting

Triglycerides

20 mg
Triglycerides

(mg/dL)
1857 ± 531 1100 ± 389 -41%

40 mg
Triglycerides

(mg/dL)
1857 ± 531 557 ± 159 -70%

Postprandial

Triglycerides

(AUC0-9h)

20 mg
TG AUC0-9h

(mg·h/dL)
15898 ± 4598 9989 ± 3013 -37%

40 mg
TG AUC0-9h

(mg·h/dL)
15898 ± 4598 11128 ± 3658 -30%

Fasting

Apolipoprotein

B48 (ApoB48)

20 mg ApoB48 (µg/mL) 13.9 ± 3.4 8.0 ± 2.0 -42%

40 mg ApoB48 (µg/mL) 13.9 ± 3.4 5.3 ± 1.3 -62%

Postprandial

Apolipoprotein

B48 (AUC0-9h)

20 mg
ApoB48 AUC0-

9h (µg·h/mL)
165 ± 42 88 ± 23 -47%

40 mg
ApoB48 AUC0-

9h (µg·h/mL)
165 ± 42 68 ± 18 -59%
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Table 2: Efficacy of Lcq908 on Triglyceride and ApoB48 Levels in FCS Patients

(NCT01146522).[2]

Experimental Protocols
In Vitro DGAT1 Inhibition Assay
A standard biochemical assay is employed to determine the in vitro potency of DGAT1

inhibitors like Lcq908.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lcq908 against

human DGAT1.

Materials:

Recombinant human DGAT1 enzyme

Lcq908 (Pradigastat) at various concentrations

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mg/mL BSA)

Substrates: 1,2-dioleoyl-sn-glycerol and [14C]-oleoyl-CoA

Scintillation fluid and counter

Procedure:

Enzyme Preparation: Recombinant human DGAT1 is prepared from a suitable expression

system (e.g., insect cells).

Reaction Mixture Preparation: The inhibitor, Lcq908, at various concentrations is pre-

incubated with the DGAT1 enzyme in the reaction buffer.

Substrate Addition: The enzymatic reaction is initiated by adding the substrates, 1,2-dioleoyl-

sn-glycerol and the radiolabeled [14C]-oleoyl-CoA.

Incubation: The reaction mixture is incubated at 37°C for a specified period.
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Reaction Termination: The reaction is stopped by adding a solvent mixture (e.g.,

isopropanol:heptane:water).

Lipid Extraction: The newly synthesized radiolabeled triglycerides are extracted.

Quantification: The amount of radioactivity incorporated into the triglyceride fraction is

measured using a scintillation counter.

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the

logarithm of the inhibitor concentration.

Clinical Trial in Familial Chylomicronemia Syndrome
(NCT01146522)
Objective: To assess the safety, tolerability, and efficacy of Lcq908 in reducing triglyceride

levels in patients with FCS.

Study Design: An open-label, fixed-sequence study.

Patient Population: Six patients with genetically confirmed FCS.

Treatment Protocol:

Run-in Period: A one-week very low-fat diet run-in period.

Baseline Assessment: Baseline lipid assessments, including a low-fat meal tolerance test,

were performed.

Treatment Periods: Patients underwent three consecutive 21-day treatment periods with oral

Lcq908 at 20 mg, 40 mg, and 10 mg, respectively.

Washout Periods: Treatment periods were separated by washout periods of at least four

weeks.

Assessments: Fasting triglyceride levels were assessed weekly. Postprandial triglycerides

and ApoB48 levels were also monitored.

Analytical Methods:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b610185?utm_src=pdf-body
https://www.benchchem.com/product/b610185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triglyceride Measurement: Serum triglyceride levels are typically measured using

standardized enzymatic assays. These assays involve the enzymatic hydrolysis of

triglycerides to glycerol and free fatty acids, followed by a series of coupled enzymatic

reactions that result in the formation of a colored or fluorescent product that can be

quantified spectrophotometrically.

ApoB48 Measurement: Serum ApoB48 concentrations are commonly determined using a

sandwich enzyme-linked immunosorbent assay (ELISA).[3][4] This method utilizes a capture

antibody specific for ApoB48 coated on a microplate, followed by the addition of the patient's

serum. A second, detection antibody conjugated to an enzyme is then added, which also

binds to the captured ApoB48. The addition of a substrate for the enzyme results in a color

change that is proportional to the amount of ApoB48 in the sample.[3][4]
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Caption: DGAT1 pathway in intestinal enterocytes.

Lcq908 Clinical Trial Workflow (NCT01146522)
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Caption: Workflow of the NCT01146522 clinical trial.
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Discussion and Future Directions
The preliminary data for Lcq908 demonstrate a dose-dependent reduction in both fasting and

postprandial triglycerides and ApoB48 levels in patients with FCS.[2] The inhibition of DGAT1 in

the intestine effectively reduces the synthesis and secretion of chylomicrons, the primary

carriers of dietary triglycerides. These findings provided early clinical proof-of-concept for

DGAT1 inhibition as a therapeutic strategy for severe hypertriglyceridemia.

However, it is important to note that the development of pradigastat was discontinued in a

subsequent Phase III trial. While the specific reasons for discontinuation are not fully detailed in

the provided search results, it highlights the challenges in developing DGAT1 inhibitors, which

may include gastrointestinal side effects or other tolerability issues.

Future research in this area may focus on developing DGAT1 inhibitors with improved tissue

selectivity or alternative therapeutic strategies for managing FCS. The detailed understanding

of the DGAT1 pathway and the clinical trial methodologies from these preliminary studies will

be invaluable for the continued development of novel treatments for rare lipid disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610185?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

